![molecular formula C10H6N2S B169891 3-Phenylisothiazole-4-carbonitrile CAS No. 13950-68-0](/img/structure/B169891.png)
3-Phenylisothiazole-4-carbonitrile
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Description
3-Phenylisothiazole-4-carbonitrile is a chemical compound with the molecular formula C10H6N2S . It has an average mass of 186.233 Da and a mono-isotopic mass of 186.025162 Da .
Synthesis Analysis
The synthesis of 3-Phenylisothiazole-4-carbonitrile involves several steps. One method involves the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C to give the carboxylic acid products in 99% and 95% yields, respectively . Another method involves the reaction of 3-iodo-5-phenylisothiazole-4-carbonitrile with tert-butyl carbazate via a Buchwald C-N style coupling .Molecular Structure Analysis
The molecular structure of 3-Phenylisothiazole-4-carbonitrile consists of a phenyl group attached to the 3rd position of an isothiazole ring, with a carbonitrile group attached to the 4th position .Chemical Reactions Analysis
3-Phenylisothiazole-4-carbonitrile can undergo various chemical reactions. For instance, 3-Halo-5-phenylisothiazole-4-carbonitriles can be converted into the corresponding 4-bromo derivatives via a Hunsdiecker strategy . Regioselective Suzuki, Stille, and Negishi reactions can occur at C-4 with both the 4-bromo- and 4-iodoisothiazoles .Future Directions
properties
IUPAC Name |
3-phenyl-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHZZEODTDWANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333592 |
Source
|
Record name | 3-Phenylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisothiazole-4-carbonitrile | |
CAS RN |
13950-68-0 |
Source
|
Record name | 3-Phenylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50333592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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